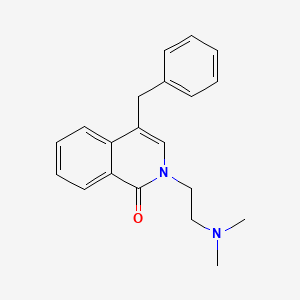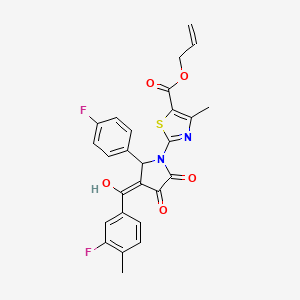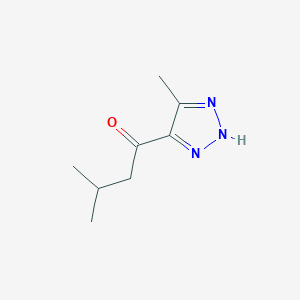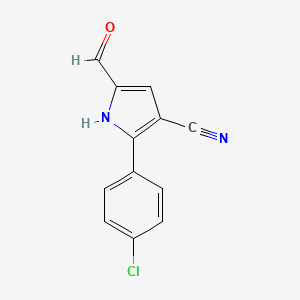
Tris(ethylenediamine)nickel(II) dichloride xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine)nickel(II) dichloride xhydrate typically involves the reaction of nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{NiCl}_2 \cdot 6\text{H}_2\text{O} + 3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow [\text{Ni(H}_2\text{NCH}_2\text{CH}_2\text{NH}_2)_3]\text{Cl}_2 \cdot x\text{H}_2\text{O} ]
The reaction is typically performed in a minimum amount of distilled water, and the resulting crystals are purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing industrial-grade reagents to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(ethylenediamine)nickel(II) dichloride xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Tris(ethylenediamine)nickel(II) dichloride xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Tris(ethylenediamine)nickel(II) dichloride xhydrate involves its ability to form stable complexes with various ligands. The nickel(II) ion in the complex can interact with different molecular targets, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the ligands present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride dihydrate: Similar in structure but contains cobalt instead of nickel.
Tris(ethylenediamine)iron(II) chloride: Contains iron instead of nickel.
Tris(ethylenediamine)copper(II) chloride: Contains copper instead of nickel.
Uniqueness
Tris(ethylenediamine)nickel(II) dichloride xhydrate is unique due to its specific coordination geometry and the properties imparted by the nickel(II) ion.
Propriétés
Formule moléculaire |
C6H20Cl2N6NiO-6 |
|---|---|
Poids moléculaire |
321.86 g/mol |
Nom IUPAC |
2-azanidylethylazanide;nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/3C2H6N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;2*1H;;1H2/q3*-2;;;+2;/p-2 |
Clé InChI |
KJOFBNKDRYJDPR-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


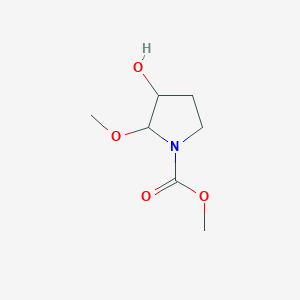
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
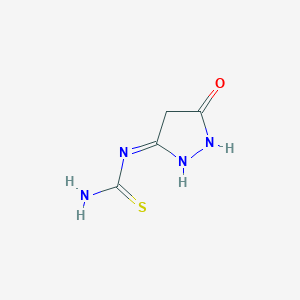

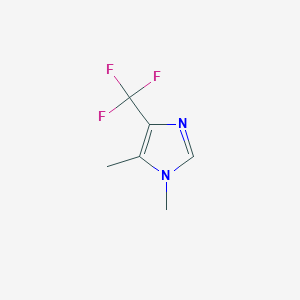
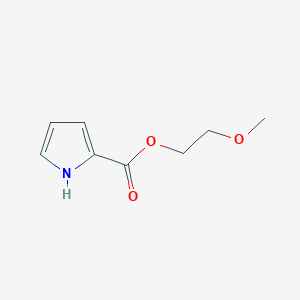
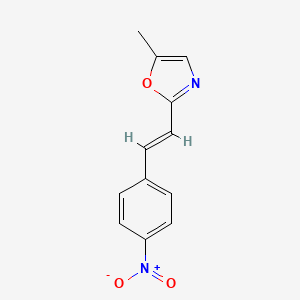
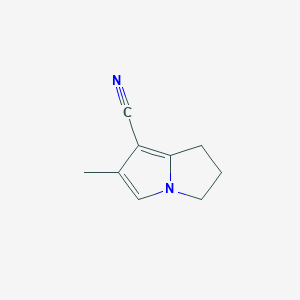
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

